molecular formula C10H14N2O2 B13056499 Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl

Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl

Cat. No.: B13056499
M. Wt: 194.23 g/mol
InChI Key: CRCYMLGUJXATNB-VIFPVBQESA-N
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Description

Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Alkylated pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m0/s1

InChI Key

CRCYMLGUJXATNB-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CN=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)OC)N

Origin of Product

United States

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